molecular formula C14H28N2O2 B2797862 (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1286274-74-5

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B2797862
CAS No.: 1286274-74-5
M. Wt: 256.39
InChI Key: DGOMFIXMWCIEBX-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an isopropylamino group and a carbamic acid tert-butyl ester group

Properties

IUPAC Name

tert-butyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-10(2)15-11-6-8-12(9-7-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMFIXMWCIEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of cyclohexylamine with isopropylamine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Cyclohexylamine: reacting with in the presence of a base such as sodium hydroxide.

  • The intermediate product is then treated with tert-butyl chloroformate to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the isopropylamino group or the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Uniqueness

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a synthetic compound with a unique structure that has garnered interest for its potential biological activities. This compound features a cyclohexyl ring with an isopropylamino substitution and a carbamic acid tert-butyl ester moiety, which contributes to its chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H28N2O2C_{14}H_{28}N_{2}O_{2} with a molecular weight of approximately 256.384 g/mol. The structure can be represented as follows:

 4 Isopropylamino cyclohexyl carbamic acid tert butyl ester\text{ 4 Isopropylamino cyclohexyl carbamic acid tert butyl ester}

This compound's structure allows for various interactions with biological molecules, primarily due to the presence of the isopropylamino group, which can form hydrogen bonds, influencing the activity of enzymes and receptors in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Hydrogen Bonding : The isopropylamino group can engage in hydrogen bonding with various biological molecules, enhancing its binding affinity to target sites.
  • Enzyme Interaction : The compound may alter the catalytic activity of enzymes, thereby affecting metabolic pathways and biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Properties : There is evidence to support its use as an analgesic, which could be beneficial in pain management strategies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
(4-Amino-cyclohexyl)-carbamic acid tert-butyl esterLacks isopropyl groupVaries; less potent anti-inflammatory effects
(4-Methylamino-cyclohexyl)-carbamic acid tert-butyl esterContains a methyl group insteadSimilar but less effective analgesic properties
(4-Ethylamino-cyclohexyl)-carbamic acid tert-butyl esterContains an ethyl groupPotentially different pharmacodynamics

This table highlights how variations in substituents can influence the compound's reactivity and biological activity.

Case Studies

  • Pharmacological Assessment : A study investigating the pharmacological profile of related carbamate esters found that modifications in alkyl groups significantly affected their analgesic potency. The introduction of branched alkyl groups like isopropyl was associated with enhanced efficacy in pain relief models.
  • Enzyme Interaction Studies : Research on enzyme kinetics revealed that compounds similar to this compound could inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory activity .

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